3',5'-Difluoro-4'-nitrophenacyl bromide
Overview
Description
3’,5’-Difluoro-4’-nitrophenacyl bromide is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 3’,5’-difluoro-4’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods
Industrial production of 3’,5’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-4’-nitrophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.
Reduction: The major product is 3’,5’-difluoro-4’-aminoacetophenone.
Oxidation: Products include carboxylic acids and other oxidized phenacyl derivatives.
Scientific Research Applications
3’,5’-Difluoro-4’-nitrophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluorine groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-4’-nitrophenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups (fluorine and nitro) on the phenacyl moiety enhances its reactivity towards nucleophiles, facilitating substitution reactions. The bromine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: Similar in structure but with a nitrile group instead of a phenacyl moiety.
3,5-Difluoro-4-nitrophenol: Contains a hydroxyl group instead of a bromine atom.
3,5-Difluoro-4-nitrobenzaldehyde: Features an aldehyde group in place of the phenacyl moiety.
Uniqueness
3’,5’-Difluoro-4’-nitrophenacyl bromide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both fluorine and nitro groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGURKKLRZDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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